2-cyclohexyl-N-(4-nitrophenyl)acetamide
Description
2-Cyclohexyl-N-(4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the α-carbon of the acetamide backbone and a 4-nitrophenyl substituent on the nitrogen atom. Its structure combines hydrophobic (cyclohexyl) and electron-withdrawing (4-nitrophenyl) moieties, which influence its molecular interactions and physicochemical properties.
Properties
IUPAC Name |
2-cyclohexyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRLPDONGUYBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(4-nitrophenyl)acetamide typically involves the reaction of cyclohexylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-cyclohexyl-N-(4-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-cyclohexyl-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
(a) Chloramphenicol (2,2-Dichloro-N-((1R,2R)-1,3-Dihydroxy-1-(4-Nitrophenyl)Propan-2-yl)Acetamide)
- Key Differences: Chloramphenicol retains the 4-nitrophenyl group but replaces the cyclohexyl moiety with a dichloro-substituted propanol chain.
- Applications : Broad-spectrum antibiotic targeting bacterial ribosomes .
- Activity : Exhibits antibacterial activity but lacks antiviral properties reported for 2-cyclohexyl-N-(4-nitrophenyl)acetamide.
(b) N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
(c) 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)Acetamide (Sensor L1)
- Key Differences: Incorporates a phenoxy-hexyloxy-methylphenoxy chain instead of cyclohexyl.
- Applications : Fluorescent sensor for anion detection (e.g., F⁻, CN⁻) due to its extended π-conjugation .
- Optical Properties : Exhibits solvatochromic shifts (λₑₘ = 450–520 nm), unlike the target compound .
Cyclohexyl-Containing Acetamides
(a) N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide
(b) 2-Cyclohexyl-N-(3-Pyridyl)Acetamide (Z31792168)
- Key Differences : Replaces 4-nitrophenyl with 3-pyridyl, enhancing hydrogen-bonding capacity.
- Applications : Co-crystallized with SARS-CoV-2 Mpro (PDB ID: 5R84) .
- Binding Affinity : Higher docking scores (−9.2 kcal/mol) compared to this compound (−8.5 kcal/mol) in Mpro inhibition studies .
Heterocyclic Acetamides
(a) N-(4-Nitrophenyl)-2-(4-((Quinoxalin-2-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide
(b) 2-Azido-N-(4-Nitrophenyl)Acetamide
- Key Differences : Azide functional group instead of cyclohexyl.
- Synthesis : Reacting 4-nitroaniline with azidoacetyl chloride .
- Applications : Precursor for triazole derivatives via Huisgen cycloaddition .
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Implications
Structural Determinants of Activity :
- The cyclohexyl group in this compound enhances hydrophobic interactions with viral proteases, while the 4-nitrophenyl group stabilizes binding via π-π stacking .
- Electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring improve thermal stability and ligand-receptor interactions compared to electron-donating groups .
Divergent Applications :
- Antiviral vs. Antibacterial : Chloramphenicol’s antibacterial activity arises from ribosomal inhibition, whereas this compound targets viral proteases .
- Sensing vs. Therapeutics : Sensor L1’s fluorescence properties are absent in cyclohexyl derivatives, highlighting the role of extended conjugation in optical applications .
Synthetic Flexibility :
- Multicomponent reactions (e.g., Ugi) and click chemistry enable rapid diversification of acetamide scaffolds for tailored bioactivities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
